molecular formula C23H20FNO4 B3990236 2-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B3990236
M. Wt: 393.4 g/mol
InChI Key: XSVNMJMGBSKCFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a fluorophenyl group, an oxoethoxy group, and a hexahydro-methanoisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the fluorophenyl and oxoethoxy intermediates. These intermediates are then coupled with the hexahydro-methanoisoindole core under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxoethoxy group to hydroxyl groups.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with enzymes or receptors, modulating their activity. The oxoethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-{2-(4-fluorophenyl)-2-oxoethoxy}phenyl derivatives: These compounds share a similar structure but may have different substituents on the phenyl ring.

    Hexahydro-methanoisoindole derivatives: Compounds with variations in the hexahydro-methanoisoindole core structure.

Uniqueness

2-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FNO4/c24-16-5-3-13(4-6-16)19(26)12-29-18-9-7-17(8-10-18)25-22(27)20-14-1-2-15(11-14)21(20)23(25)28/h3-10,14-15,20-21H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVNMJMGBSKCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)OCC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 3
2-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 4
2-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
2-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.